N-(2,6-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Descripción
N-(2,6-Dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a butanamide linker terminating in a 2,6-dimethylphenyl moiety. The molecule’s design incorporates lipophilic groups (dimethylphenyl, fluorophenyl) that may enhance membrane permeability, while the pyridazinone ring could contribute to hydrogen bonding or π-π stacking interactions in binding pockets .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15-5-3-6-16(2)22(15)24-20(27)7-4-14-26-21(28)13-12-19(25-26)17-8-10-18(23)11-9-17/h3,5-6,8-13H,4,7,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTXEWBELOXIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural analogs of this compound fall into two categories based on the provided evidence: benzylamine-derived pyridazinones and complex acetamido-tetrahydropyrimidine hybrids. Key comparisons are outlined below:
Table 1: Structural and Functional Comparisons
Key Findings:
Electron-Withdrawing vs. Lipophilic Groups :
- The target compound’s 2,6-dimethylphenyl group prioritizes lipophilicity, which may favor blood-brain barrier penetration compared to Compound 13b’s trifluoromethyl groups. However, trifluoromethyl substituents (as in 13b) are associated with enhanced target affinity and metabolic stability due to reduced oxidative degradation .
- The 4-fluorophenyl group in both the target compound and 13b suggests a shared strategy to modulate aromatic interactions in binding pockets.
Stereochemical Complexity: Compounds m, n, and o () exhibit stereochemical diversity (e.g., 2S,4S,5S vs. 2R,4R,5S configurations), which can drastically alter binding kinetics and selectivity.
The acetamido hybrids () likely require multi-step enantioselective synthesis, increasing production costs.
Pharmacokinetic Implications :
- The diphenylhexane backbone in ’s compounds suggests extended half-life but may increase plasma protein binding, reducing free drug availability. The target compound’s shorter butanamide linker could favor rapid clearance, necessitating dose optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
